molecular formula C10H12ClNOS B5855736 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide

2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide

Cat. No. B5855736
M. Wt: 229.73 g/mol
InChI Key: WLBGIFAQOYDCKT-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide, also known as CPDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPDMA belongs to the class of thioamides, which are known for their diverse biological activities.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is in the treatment of cancer. Studies have shown that 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is not fully understood. However, studies have suggested that 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide inhibits the activity of enzymes involved in cell proliferation and induces apoptosis in cancer cells. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been shown to have diverse biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide induces apoptosis and inhibits cell proliferation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide in lab experiments is its potential therapeutic properties in cancer and inflammation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide research. One potential direction is to further investigate its potential therapeutic properties in cancer and inflammation. Another direction is to study the toxicity of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide and its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide and its interactions with other compounds.

Synthesis Methods

2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide can be synthesized through a multistep process starting from 4-chlorobenzenethiol and N,N-dimethylacetamide. The first step involves the reaction of 4-chlorobenzenethiol with thionyl chloride to form 4-chlorobenzensulfonyl chloride. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a base such as triethylamine to produce 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide. The yield of this synthesis method is reported to be around 70%.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBGIFAQOYDCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide

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